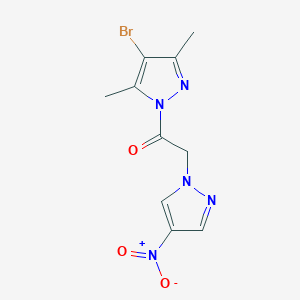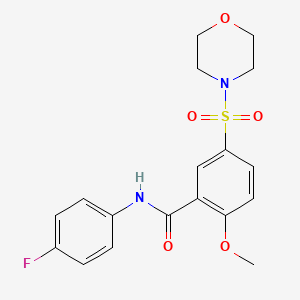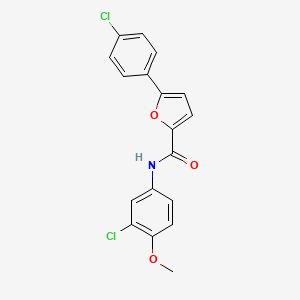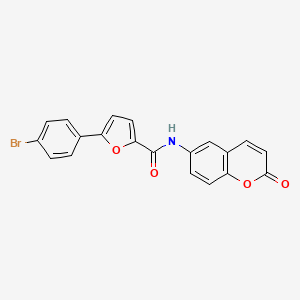
1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
Descripción general
Descripción
1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone typically involves the following steps:
Formation of 4-Bromo-3,5-dimethylpyrazole: This can be achieved by bromination of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of 4-Nitropyrazole: This involves nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the two pyrazole derivatives using a suitable linker, such as ethanone, under appropriate conditions (e.g., using a base like potassium carbonate in a polar solvent like dimethylformamide).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Substitution: Corresponding substituted pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-aminopyrazol-1-yl)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(4-Chloro-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O3/c1-6-10(11)7(2)15(13-6)9(17)5-14-4-8(3-12-14)16(18)19/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNZQBFOYUAIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CN2C=C(C=N2)[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3500852.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3500856.png)
![ETHYL 2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3500858.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B3500889.png)
![4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3500901.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3500902.png)
![methyl 2-[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3500917.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-iodophenyl)-1,2,4-oxadiazole](/img/structure/B3500927.png)
![N-{[(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B3500934.png)

![8-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3500942.png)
